1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole
Description
1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenyl group, a triazole ring, and a tetrazole ring, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-5-(1H-1,2,4-triazol-5-ylsulfanylmethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N7S/c11-7-2-1-6(3-8(7)12)19-9(15-17-18-19)4-20-10-13-5-14-16-10/h1-3,5H,4H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQAZLCPVVCXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=NN=N2)CSC3=NC=NN3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3,4-dichlorophenylamine with carbon disulfide and hydrazine hydrate to form the corresponding thiourea derivative. This intermediate is then reacted with sodium azide and a suitable alkylating agent to form the final tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or tetrazole rings can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)-2-propanol: Known for its antifungal properties.
Hexaconazole: A potent agrochemical with fungicidal activity.
Tetraconazole: Another triazole-based compound with similar applications.
Uniqueness
1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole stands out due to its unique combination of a dichlorophenyl group, triazole ring, and tetrazole ring
Biological Activity
1-(3,4-dichlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1H-tetrazole is a compound that has garnered attention due to its potential biological activities. This compound is characterized by a tetrazole ring fused with a triazole moiety, which is known for its diverse pharmacological properties. The presence of a dichlorophenyl group enhances its biological profile, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H8Cl2N6S
- Molecular Weight : 328.2 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The triazole and tetrazole rings are known to inhibit enzymes involved in various metabolic pathways. For instance, compounds with similar structures have been shown to disrupt fungal cell wall synthesis by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis .
Biological Activity Overview
The compound exhibits a range of biological activities, particularly in the following areas:
- Antifungal Activity : The compound has demonstrated significant antifungal properties against various fungal strains. The mechanism involves interference with ergosterol synthesis, leading to compromised cell membrane integrity .
- Antimicrobial Activity : Similar compounds have shown broad-spectrum antimicrobial activity. The dichlorophenyl group may enhance the lipophilicity of the molecule, facilitating better membrane penetration and increased efficacy against bacterial pathogens .
Antifungal Efficacy
A study evaluating the antifungal activity of triazole derivatives found that compounds similar to this compound exhibited potent activity against Candida spp. and Aspergillus spp. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 8 µg/mL depending on the fungal strain tested .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring and the triazole moiety significantly influence biological activity. For instance:
| Compound | Modifications | Biological Activity |
|---|---|---|
| A | No Cl substitution | Low antifungal activity |
| B | 2-Cl substitution | Moderate antifungal activity |
| C | 3,4-Cl substitution | High antifungal activity |
These findings suggest that the presence of chlorine atoms at specific positions on the phenyl ring enhances antifungal potency .
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it is crucial to evaluate its safety profile through in vitro and in vivo studies. Preliminary data suggest low toxicity at therapeutic doses; however, comprehensive studies are necessary to confirm these findings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
